4-Chloro-6,7-dimethoxyquinoline 1-oxide
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Overview
Description
4-Chloro-6,7-dimethoxyquinoline 1-oxide is a chemical compound with the molecular formula C11H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-6,7-dimethoxyquinoline 1-oxide typically involves several steps:
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product results in 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline produces 4-Chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dimethoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoline compound.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6,7-dimethoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
4-Chloro-6,7-dimethoxyquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxyquinoline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
- 4-Chloro-6,7-dimethoxycinnoline
- 4-Chloro-8-methylquinazoline
- 2-Chloro-6,7-dimethoxyquinoline
Comparison: 4-Chloro-6,7-dimethoxyquinoline 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide group. This gives it distinct chemical and biological properties compared to its analogs. For example, the presence of the 1-oxide group can enhance its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3 |
InChI Key |
NHDZCCNVRDQJQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])Cl |
Origin of Product |
United States |
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